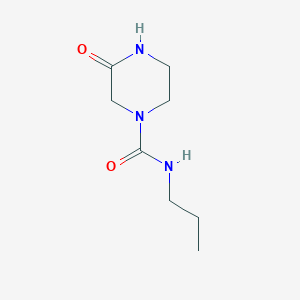

3-oxo-N-propilpiperazina-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-oxo-N-propylpiperazine-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities.

Aplicaciones Científicas De Investigación

3-oxo-N-propylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-propylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of 3-oxo-N-propylpiperazine-1-carboxamide often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-oxo-N-propylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mecanismo De Acción

The mechanism of action of 3-oxo-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate various biochemical pathways, including those involved in cellular signaling and metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: A parent compound with a wide range of biological activities.

N-propylpiperazine: A derivative with similar structural features but different biological properties.

3-oxo-piperazine: Another related compound with distinct chemical and biological characteristics.

Uniqueness

3-oxo-N-propylpiperazine-1-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

3-Oxo-N-propylpiperazine-1-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: 3-oxo-N-propylpiperazine-1-carboxamide

- Molecular Formula: C₈H₁₅N₃O₂

- CAS Number: 1250560-56-5

The synthesis of 3-oxo-N-propylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This method allows for high yields and scalability in industrial applications.

Biological Activity

3-Oxo-N-propylpiperazine-1-carboxamide exhibits a variety of biological activities, making it a compound of interest for further research.

Pharmacological Properties

-

Anticancer Activity:

- Studies have indicated that 3-oxo-N-propylpiperazine-1-carboxamide may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

- Case Study: In vitro assays demonstrated that this compound reduced the viability of prostate cancer cells by up to 50% at concentrations ranging from 10 to 100 µM after 48 hours of treatment.

-

Anti-inflammatory Effects:

- The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in autoimmune diseases.

- Mechanism: It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as observed in animal models of inflammation.

-

Neuroprotective Activity:

- Preliminary studies suggest neuroprotective effects against oxidative stress-induced neuronal damage.

- Research Finding: In a model of neurodegeneration, treatment with 3-oxo-N-propylpiperazine-1-carboxamide significantly reduced markers of oxidative stress and improved cognitive function.

The biological activity of 3-oxo-N-propylpiperazine-1-carboxamide is attributed to its interaction with specific molecular targets:

- Cell Signaling Pathways: The compound modulates pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK signaling cascades.

- Receptor Interactions: It may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Piperazine | Broad range of activities | Parent compound with established pharmacology |

| N-propylpiperazine | Similar structural features | Different biological properties |

| 3-Oxo-piperazine | Distinct chemical characteristics | Potential for diverse applications |

Research Applications

The versatility of 3-oxo-N-propylpiperazine-1-carboxamide extends to various fields:

- Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents.

- Pharmaceutical Industry: Explored for its potential in drug formulation due to its favorable pharmacokinetic properties.

Propiedades

IUPAC Name |

3-oxo-N-propylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-3-10-8(13)11-5-4-9-7(12)6-11/h2-6H2,1H3,(H,9,12)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDDVGENXBYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.